2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-YL)acetamide
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Overview
Description
2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-YL)acetamide is a chemical compound with the molecular formula C6H8N4O3 It is a derivative of uracil, a pyrimidine nucleobase found in RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-YL)acetamide typically involves the reaction of 6-aminouracil with ethyl oxochloroacetate. This reaction produces ethyl 2-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoacetate, which can then be further reacted with various amines to yield the desired acetamide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-YL)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can form condensation products with aldehydes and ketones.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and conditions like basic or acidic media.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield N-alkylated derivatives, while condensation reactions can produce Schiff bases or other condensation products.
Scientific Research Applications
2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-YL)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor and antibacterial agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and nucleic acid interactions.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-YL)acetamide involves its interaction with biological targets such as enzymes and nucleic acids. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound can intercalate with nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoacetamide
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N,N-diethylglycinamide
Uniqueness
2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-YL)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to form various derivatives through substitution and condensation reactions makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C6H8N4O3 |
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Molecular Weight |
184.15 g/mol |
IUPAC Name |
2-(5-amino-2,4-dioxopyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C6H8N4O3/c7-3-1-10(2-4(8)11)6(13)9-5(3)12/h1H,2,7H2,(H2,8,11)(H,9,12,13) |
InChI Key |
XPVYYTQXDQAKCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(=O)N)N |
Origin of Product |
United States |
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